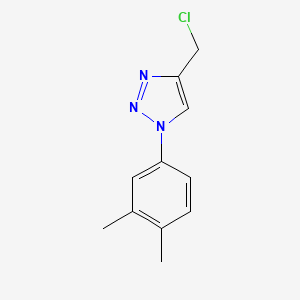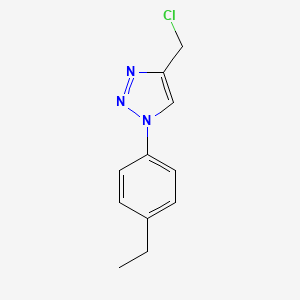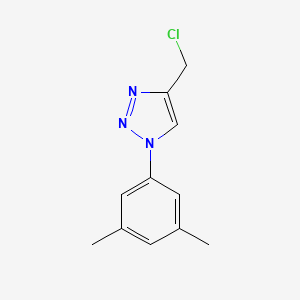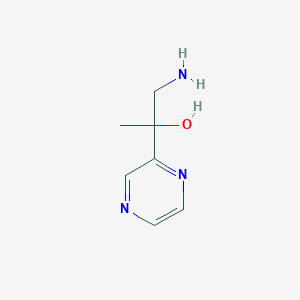
1-Amino-2-(Pyrazin-2-yl)propan-2-ol
Übersicht
Beschreibung
“1-Amino-2-(pyrazin-2-yl)propan-2-ol” is a compound with the CAS Number: 866156-90-3. It has a molecular weight of 153.18 and its IUPAC name is 1-(2-pyrazinylamino)-2-propanol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3O/c1-6(11)4-10-7-5-8-2-3-9-7/h2-3,5-6,11H,4H2,1H3 (H,9,10) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
The compound “this compound” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Medizin: Potenzielles Therapeutisches Mittel
1-Amino-2-(Pyrazin-2-yl)propan-2-ol könnte als Vorläufer oder Zwischenprodukt bei der Synthese pharmazeutischer Verbindungen dienen. Sein strukturelles Motiv, das eine Aminogruppe umfasst, die an einen Pyrazinring gebunden ist, könnte wertvoll sein, um Moleküle mit potenzieller biologischer Aktivität zu erzeugen, wie z. B. Enzyminhibitoren oder Rezeptormodulatoren .
Landwirtschaft: Pestizidformulierung
In der Landwirtschaft könnte diese Verbindung auf ihre Wirksamkeit in Pestizidformulierungen untersucht werden. Der Pyrazin-Anteil ist bekanntermaßen Bestandteil verschiedener Agrochemikalien, und seine Modifikation durch die angehängte Propan-2-ol-Struktur könnte zur Entwicklung neuer Pestizide oder Herbizide mit verbesserten Eigenschaften führen .
Materialwissenschaften: Polymersynthese
Die Aminogruppe in this compound macht es zu einem Kandidaten für die Verwendung in der Polymersynthese. Es könnte als Monomer wirken, das beim Polymerisieren ein Polymer bildet, mit potenziellen Anwendungen bei der Herstellung neuartiger Materialien mit spezifischen mechanischen oder chemischen Eigenschaften .
Umweltwissenschaften: Analyt in der Umweltüberwachung
Diese Verbindung könnte als Standard oder Analyt in Umweltüberwachungstechniken verwendet werden. Seine einzigartige chemische Struktur ermöglicht seinen Nachweis und seine Quantifizierung in Umweltproben und unterstützt die Bewertung des Verschmutzungsgrades und die Untersuchung von Prozessen der Umweltverschlechterung .
Biochemie: Studien zur Enzymaktivität
In der Biochemie könnte this compound in Studien zur Enzymaktivität eingesetzt werden. Es kann in enzymatischen Reaktionen als Substrat oder Inhibitor wirken und so helfen, die Wirkmechanismen verschiedener Enzyme und ihre Rolle in biologischen Systemen zu entschlüsseln .
Pharmakologie: Medikamentenentwicklung
Die Struktur der Verbindung deutet auf potenzielle Anwendungen in der Medikamentenentwicklung hin, insbesondere bei der Entwicklung kleinmolekularer Medikamente. Es könnte in Hochdurchsatz-Screening-Assays verwendet werden, um neue Medikamentenkandidaten für verschiedene Krankheiten zu identifizieren .
Analytische Chemie: Chromatographie
In der analytischen Chemie könnte this compound als Bestandteil bei der Entwicklung chromatographischer Methoden eingesetzt werden. Seine chemischen Eigenschaften könnten nützlich sein, um andere Verbindungen in komplexen Gemischen zu trennen und zu identifizieren .
Chemieingenieurwesen: Prozessoptimierung
Schließlich könnte diese Verbindung in der Verfahrenstechnik an Prozessoptimierungsstudien beteiligt sein. Seine Synthese- und Reinigungsprozesse könnten für die industrielle Produktion optimiert werden und so zur chemischen Fertigung beitragen .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .
Biochemische Analyse
Biochemical Properties
1-Amino-2-(pyrazin-2-yl)propan-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s role in these pathways highlights its potential as a modulator of metabolic activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
Eigenschaften
IUPAC Name |
1-amino-2-pyrazin-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-7(11,5-8)6-4-9-2-3-10-6/h2-4,11H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELRJSRDJXRARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=NC=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


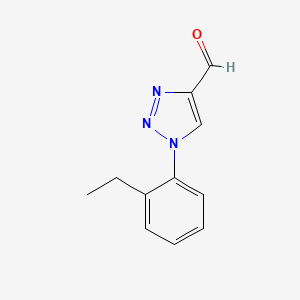
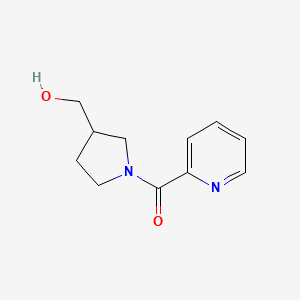

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)
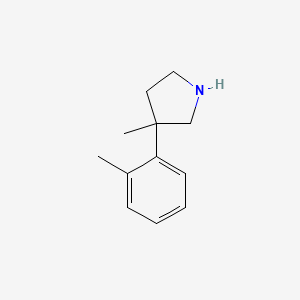

![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)
![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)
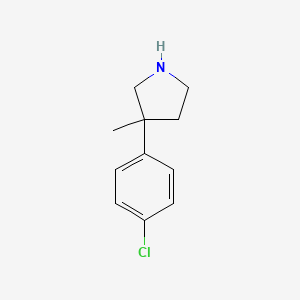

![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467199.png)
